

# (1r,2r)-2-Amino-1,2-diphenylethanol chemical properties

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## Compound of Interest

**Compound Name:** (1r,2r)-2-Amino-1,2-diphenylethanol

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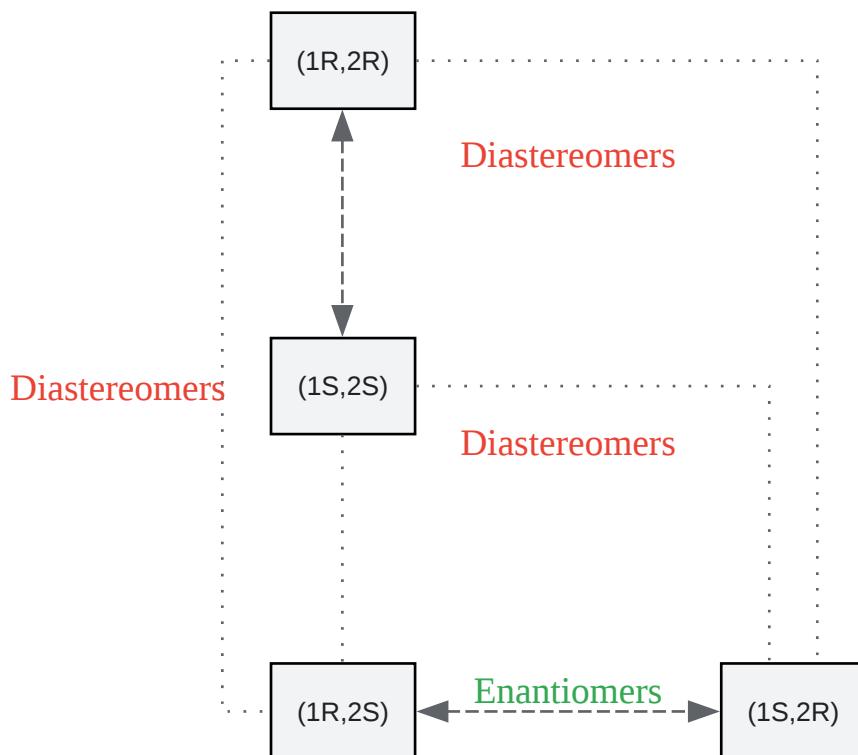
An In-depth Technical Guide to the Chemical Properties of **(1R,2R)-2-Amino-1,2-diphenylethanol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Critical Role of Stereochemistry

In the landscape of modern organic synthesis and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, governs molecular recognition, biological activity, and pharmacological safety. The 1,2-aminoalcohol scaffold is a privileged structure, and within the family of 2-amino-1,2-diphenylethanol, four distinct stereoisomers exist, each with unique properties and potential applications. This guide focuses specifically on the chemical properties of the **(1R,2R)-2-amino-1,2-diphenylethanol**, a threo diastereomer, providing a technical overview for its use in research and development. While its erythro diastereomer, (1R,2S)-2-amino-1,2-diphenylethanol, is more extensively documented, understanding the nuances of the (1R,2R) isomer is crucial for unlocking novel synthetic pathways.

This document provides a detailed exploration of the (1R,2R) isomer, contextualized by comparative data with its more common diastereomer, to offer a comprehensive understanding for the practicing scientist.

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Caption: Stereochemical relationships of the four isomers of 2-amino-1,2-diphenylethanol.

## PART 1: Core Chemical and Physical Properties

**(1R,2R)-2-Amino-1,2-diphenylethanol**, belonging to the threo or anti configuration, is a chiral amino alcohol. While commercially available, it is significantly less studied than its erythro counterpart.<sup>[1]</sup> The table below summarizes its core properties, with data for the well-characterized (1R,2S) isomer provided for direct comparison.

Property	(1R,2R)-2-Amino-1,2-diphenylethanol (threo)	(1R,2S)-2-Amino-1,2-diphenylethanol (erythro)
Synonym	(+)-threo-2-Amino-1,2-diphenylethanol	(-)-erythro-2-Amino-1,2-diphenylethanol
CAS Number	13286-63-0 <a href="#">[1]</a>	23190-16-1 <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO <a href="#">[1]</a>	C <sub>14</sub> H <sub>15</sub> NO <a href="#">[2]</a>
Molecular Weight	213.28 g/mol	213.28 g/mol <a href="#">[2]</a>
Appearance	White to light-yellow powder	White to pale yellow crystal or powder <a href="#">[2]</a>
Melting Point	Data not readily available in literature	141-144 °C <a href="#">[2]</a> <a href="#">[4]</a>
Optical Rotation	Positive (+) sign reported, specific value not readily available	$[\alpha]^{25}/D = -7.0^\circ$ (c=0.6 in EtOH)
Purity	Typically ≥98%	≥ 99% <a href="#">[2]</a>

## PART 2: Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of chiral compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of a chiral molecule is identical to that of its enantiomer when measured in a standard achiral solvent. Therefore, the <sup>1</sup>H NMR data for (1S,2S)-(-)-2-amino-1,2-diphenylethanol can be considered representative for the (1R,2R) isomer.[\[5\]](#)

Expected <sup>1</sup>H NMR Chemical Shifts for **(1R,2R)-2-Amino-1,2-diphenylethanol**:

- Aromatic Protons (10H): Multiplets in the range of ~7.2-7.4 ppm.
- Benzylic CH-OH Proton (1H): A doublet at approximately ~4.8-5.0 ppm.

- Benzylic CH-NH<sub>2</sub> Proton (1H): A doublet at approximately ~4.2-4.4 ppm.
- OH and NH<sub>2</sub> Protons (3H): Broad singlets, chemical shift is variable and dependent on solvent and concentration.

Note: The key distinction in the <sup>1</sup>H NMR spectra between the threo (1R,2R) and erythro (1R,2S) diastereomers is the coupling constant (<sup>3</sup>J) between the two benzylic protons. The anti orientation of these protons in the threo isomer typically results in a larger coupling constant compared to the syn orientation in the erythro isomer.

## Infrared (IR) Spectroscopy

The IR spectrum is characterized by the following key absorptions:

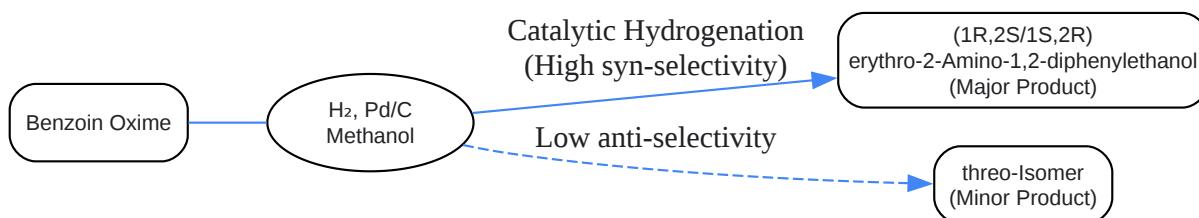
- O-H Stretch: A broad band around 3300-3400 cm<sup>-1</sup> corresponding to the hydroxyl group.
- N-H Stretch: One or two sharp peaks in the same region (~3300-3400 cm<sup>-1</sup>) for the primary amine.
- C-H Stretch (Aromatic): Peaks just above 3000 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm<sup>-1</sup> region.
- C-O Stretch: A strong band in the 1050-1150 cm<sup>-1</sup> region.

## PART 3: Stereoselective Synthesis

The synthesis of vicinal amino alcohols with precise stereochemical control is a significant challenge in organic chemistry.<sup>[6]</sup> The diastereoselectivity of the synthesis route determines whether the erythro or threo product is favored.

## Dominant Synthesis of the Erythro Isomer

The most common route to 2-amino-1,2-diphenylethanol proceeds via the reduction of an  $\alpha$ -hydroxy ketoxime, such as benzoin oxime. Catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal predominantly yields the erythro amino alcohol with a diastereomeric excess of around 80%.<sup>[7]</sup> This stereochemical outcome is a primary reason for the prevalence of the erythro isomer in the literature and commercial availability.



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Caption: Predominant synthesis route yielding the erythro diastereomer.

## Strategies for the Threo (1R,2R) Isomer

Achieving a high diastereoselectivity for the threo isomer requires a different synthetic approach. While a specific, high-yield protocol for **(1R,2R)-2-amino-1,2-diphenylethanol** is not well-documented in readily available literature, general strategies for synthesizing anti-amino alcohols can be proposed:

- Resolution of a Racemic Threo Mixture: The most straightforward, albeit less elegant, method is to synthesize the racemic threo mixture and then resolve the enantiomers. This involves using a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts that can be separated by fractional crystallization.<sup>[8]</sup> Once separated, the pure enantiomer of the amino alcohol can be regenerated by treatment with a base.
- Diastereoselective Reduction: The reduction of specific  $\alpha$ -amino ketone derivatives can be directed to favor the threo product. The choice of protecting groups on the amine and the reducing agent (e.g., NaBH<sub>4</sub>, L-Selectride®) can influence the stereochemical outcome by altering the chelation control and steric hindrance in the transition state.

## PART 4: Applications in Asymmetric Synthesis

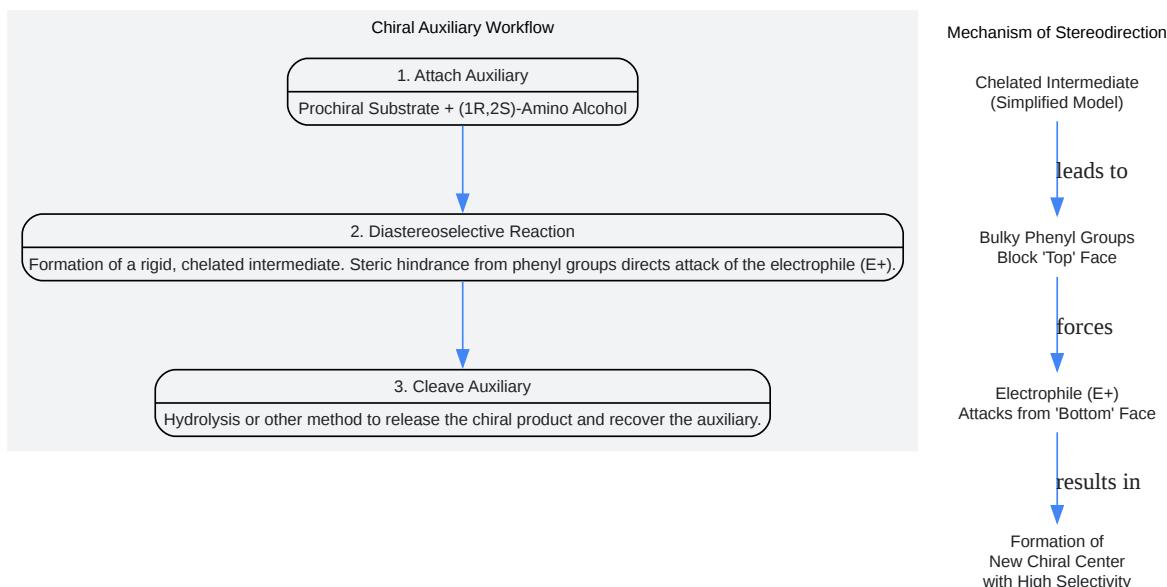
Chiral 1,2-aminoalcohols are highly valued as chiral auxiliaries.<sup>[2]</sup> A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity.<sup>[2]</sup> After the reaction, the auxiliary is cleaved and can often be recovered.

## The Role of the Erythro (1R,2S) Isomer (A Case Study)

To understand the potential role of the (1R,2R) isomer, it is instructive to examine its well-documented diastereomer. (1R,2S)-2-amino-1,2-diphenylethanol is a versatile chiral auxiliary and ligand precursor used in numerous applications:

- Chiral Ligands for Catalysis: It can be condensed with aldehydes to form chiral Schiff base ligands. These ligands coordinate with metals like Vanadium(V) to create catalysts for asymmetric oxidation reactions.
- Chiral Auxiliaries: It is used to direct stereoselective Staudinger-type reactions for the synthesis of  $\beta$ -lactams and in Pd(II)-assisted chiral tandem alkylation reactions.
- Chiral Stationary Phases: Derivatives can be immobilized on silica gel to create chiral stationary phases (CSPs) for the HPLC-based separation of enantiomers.

The efficacy of these auxiliaries often stems from their ability to form rigid, chelated transition states where one face of the reactive center is sterically shielded by the bulky phenyl groups, forcing the incoming reagent to attack from the less hindered face.



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